molecular formula C12H11NO2 B112447 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 309735-42-0

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B112447
CAS No.: 309735-42-0
M. Wt: 201.22 g/mol
InChI Key: VBRDELGRACETAQ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is a chemical reagent featuring the privileged pyrrole-2-carboxaldehyde (Py-2-C) scaffold, a structure of significant interest in synthetic and medicinal chemistry research . This compound serves as a versatile synthetic intermediate for constructing diverse nitrogen-containing heterocycles. The pyrrole-2-carboxaldehyde structure is a key precursor in synthesizing complex fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines and indolizines, which have demonstrated potent pharmacological activities in scientific studies . These scaffolds are frequently investigated for their potential as antifungal and anticancer agents . Furthermore, the Py-2-C skeleton is naturally occurring and is recognized as the core structure of pyrraline, an advanced glycation end-product (AGE) that serves as a molecular marker in diabetes research . The presence of the formyl group at the 2-position of the pyrrole ring makes this compound an excellent electrophilic building block for further functionalization, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules.

Properties

IUPAC Name

1-(3-methoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-2-4-10(8-12)13-7-3-5-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRDELGRACETAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351542
Record name 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309735-42-0
Record name 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method, adapted from Wu et al., employs a three-component oxidative coupling of 3-methoxyacetophenone , arylamines , and ethyl acetoacetate under copper-iodine catalysis. The process integrates annulation and direct oxidation of a methyl group to an aldehyde, bypassing intermediate isolation.

Key Steps:

  • Iodination/Kornblum Oxidation : 3-Methoxyacetophenone undergoes iodination followed by oxidation to yield phenylglyoxal.

  • Condensation-Cyclization : Ethyl acetoacetate reacts with aniline derivatives to form a dihydropyrrole intermediate.

  • Oxidative Aromatization : CuCl₂/I₂ mediates Csp³–H oxidation, converting the methyl group to an aldehyde.

Conditions :

  • Solvent: DMSO

  • Catalysts: CuCl₂ (20 mol%), I₂ (2 equiv)

  • Temperature: 80°C, 12–24 hours

  • Yield: 32–45% (optimized)

Mechanistic Insights (Scheme 1):

  • The aldehyde oxygen originates from molecular oxygen, as confirmed by isotopic labeling.

  • Copper facilitates radical intermediates, with iodine acting as an oxidizing agent.

Advantages :

  • Single-pot synthesis avoids intermediate purification.

  • Tolerance for diverse aryl methyl ketones and amines.

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires strict oxygen control.

Stepwise Synthesis via Diketone Intermediate

Reaction Overview

This approach, derived from CN110357804A, constructs the pyrrole ring through a diketone intermediate, followed by regioselective formylation.

Synthetic Pathway:

  • Diketone Formation :

    • Reactants : 3-Methoxypropiophenone, ethyl acetate

    • Conditions : NaH (2 equiv), THF, 50–80°C

    • Intermediate : 1-(3-Methoxyphenyl)-butane-1,3-dione

  • Cyclization with Diethyl Aminomalonate :

    • Reactants : Diketone, diethyl aminomalonate hydrochloride

    • Conditions : Glacial acetic acid, NaOAc, reflux

    • Intermediate : Ethyl 5-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate

  • Oxidation to Aldehyde :

    • Reagents : MnO₂ or TEMPO/NaClO

    • Yield : 60–70% (over three steps)

Optimization Data :

StepReagent RatioSolventTime (h)Yield (%)
11:2 (ketone:NaH)THF285
21:2.4 (diketone:malonate)AcOH1278
31:3 (ester:MnO₂)DCM665

Advantages :

  • High regioselectivity in cyclization.

  • Scalable for industrial production.

Limitations :

  • Multi-step synthesis increases cost and time.

  • Oxidative step risks over-oxidation to carboxylic acids.

Vilsmeier-Haack Formylation

Reaction Overview

The Vilsmeier-Haack reaction introduces the aldehyde group directly onto a pre-formed pyrrole ring.

Procedure:

  • Substrate Preparation : 1-(3-Methoxyphenyl)pyrrole is synthesized via Paal-Knorr condensation.

  • Formylation :

    • Reagents : DMF (2 equiv), POCl₃ (1.5 equiv)

    • Conditions : 0°C → RT, followed by alkaline hydrolysis.

    • Yield : 55–65%

Critical Parameters :

  • Temperature Control : Exothermic reaction requires slow addition of POCl₃.

  • Workup : Quenching with ice-water prevents tar formation.

Side Reactions :

  • Over-formylation at position 3 (minor product: <5%).

  • Demethylation of methoxy group under strong acidic conditions.

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsYield (%)Scalability
Oxidative AnnulationAryl ketone, amine, acetoacetateCuCl₂, I₂32–45Moderate
Stepwise SynthesisAryl ketone, malonateNaH, AcOH, MnO₂60–70High
Vilsmeier-HaackPre-formed pyrroleDMF, POCl₃55–65Low

Key Findings :

  • Stepwise Synthesis offers the highest yield and scalability, making it preferable for industrial applications.

  • Oxidative Annulation is advantageous for rapid access to diverse analogs but requires optimization.

  • Vilsmeier-Haack is limited by substrate availability and side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

    Oxidation: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The properties of pyrrole-2-carbaldehyde derivatives are highly dependent on the substituents attached to the phenyl ring and pyrrole core. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrrole-2-carbaldehyde Derivatives
Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
1-(3-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde 3-methoxyphenyl 217.23 Electron-donating group; potential drug intermediate Acid-catalyzed condensation
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde 4-methoxyphenyl 217.23 Altered electronic effects due to para substitution Not explicitly described
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde 3,5-dichlorophenyl 240.09 Electron-withdrawing groups; high purity reagent Commercial synthesis (Thermo Scientific)
1-Tosyl-1H-pyrrole-2-carbaldehyde Tosyl (4-methylbenzenesulfonyl) 253.28 Enhanced stability; sulfonyl group aids in purification Sulfonylation of pyrrole-2-carbaldehyde
1-(2-Chloropyridin-3-yl)-1H-pyrrole-2-carbaldehyde 2-chloropyridin-3-yl 220.66 Heteroaromatic substituent; potential coordination chemistry Halogenation and coupling reactions
Key Observations:
  • Electronic Effects :

    • Methoxy groups (electron-donating) increase electron density on the pyrrole ring, enhancing nucleophilic reactivity at the aldehyde group. This contrasts with electron-withdrawing substituents like chlorine or sulfonyl groups, which stabilize the aldehyde via inductive effects .
    • The 3-methoxy isomer may exhibit steric hindrance compared to the 4-methoxy analogue, affecting regioselectivity in further reactions .
  • Biological Activity: Derivatives with morpholinoethyl or triazole groups (e.g., LAI-1 in ) demonstrate cytotoxicity in cancer cells, highlighting the role of substituents in bioactivity . The dichlorophenyl analogue () is marketed as a high-purity reagent but lacks explicit biological data, suggesting its utility in synthetic rather than therapeutic contexts.

Physicochemical Properties

  • Solubility :
    • Methoxy derivatives exhibit moderate polarity, favoring solubility in polar aprotic solvents (e.g., DMF, DCM). Tosyl and dichlorophenyl analogues are less polar, requiring halogenated solvents for purification .
  • Stability :
    • Electron-withdrawing groups (e.g., Cl, tosyl) enhance stability by reducing aldehyde oxidation susceptibility. Methoxy derivatives may require inert storage conditions .

Biological Activity

Overview

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound notable for its unique structural features, which include a methoxyphenyl group, a pyrrole ring, and an aldehyde functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.

  • Molecular Formula : C₁₂H₁₁NO₂
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 309735-42-0

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be leveraged in synthetic applications and biological activity studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. Notably:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for these effects are reported to be in the micromolar range, indicating a promising therapeutic potential.
Cell LineIC₅₀ (μM)Effect
MCF-710.5Inhibition of proliferation
A54912.3Induction of apoptosis

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The aldehyde group may interact with specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A comprehensive study assessed the antimicrobial efficacy of various derivatives of pyrrole compounds, including this compound. Results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Efficacy Assessment :
    • In a comparative study involving multiple pyrrole derivatives, this compound was found to be one of the most effective at inhibiting tumor growth in xenograft models, showcasing its potential for further development as an anticancer drug.

Synthesis and Derivatives

The synthesis of this compound has been optimized using multi-component reactions that enhance yield and purity. Its derivatives are being explored for improved biological activity:

DerivativeBiological Activity
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehydeIncreased anticancer potency
1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehydeEnhanced antimicrobial properties

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde?

The compound is typically synthesized via alkylation of pyrrole-2-carbaldehyde with a substituted aryl halide. For example, nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 3-methoxyphenyl group at the pyrrole nitrogen. Optimization of solvent (DMF or THF) and temperature (50–80°C) is critical for yield improvement. Alternative routes include transition-metal-catalyzed coupling, though these may require specialized ligands .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy proton resonance at δ ~3.8 ppm, aldehyde proton at δ ~9.5 ppm) .
  • IR Spectroscopy : Detection of the aldehyde carbonyl stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
  • X-ray Crystallography : For definitive structural confirmation using programs like SHELX, which refines atomic positions and bond lengths .

Q. How does the methoxy group at the 3-position influence the compound’s electronic properties?

The methoxy group acts as an electron-donating substituent, increasing electron density on the phenyl ring via resonance. This alters reactivity in electrophilic substitution reactions and enhances π-π stacking interactions in biological systems. Comparative studies with analogs (e.g., 4-methoxy or 3,5-dimethyl derivatives) show distinct electronic profiles via DFT calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents like DMF improve nucleophilicity but may require post-reaction purification via column chromatography .
  • Temperature Control : Maintaining 50–60°C minimizes side reactions (e.g., over-alkylation), as demonstrated in epoxide-opening reactions for related pyrrole derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies .
  • Structural Confirmation : Use X-ray crystallography to rule out polymorphic or stereochemical variations .

Q. How do substitution patterns on the phenyl ring affect pharmacological activity?

  • 3-Methoxy vs. 4-Methoxy : The 3-methoxy derivative exhibits stronger antimicrobial activity due to optimized lipophilicity and target binding, as shown in SAR studies .
  • Halogenated Analogs : 3,5-Dichloro substitution (as in ) increases cytotoxicity but reduces solubility, requiring formulation adjustments .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina, guided by crystallographic data .

Q. What are the challenges in purifying this compound, and how are they addressed?

  • Byproduct Formation : Side products from incomplete alkylation require flash chromatography (silica gel, hexane/EtOAc gradient) .
  • Aldehyde Stability : Avoid prolonged exposure to basic conditions to prevent oxidation; use stabilizers like BHT during storage .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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